

An In-depth Technical Guide to the Thermodynamic Properties of Cyclohexanamine Derivatives

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Compound of Interest

Compound Name: *N*-(2,2-dimethoxyethyl)cyclohexanamine

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Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclohexanamine and its derivatives are fundamental scaffolds in industrial chemistry and pharmaceutical development. A thorough understanding of their thermodynamic properties is critical for process optimization, reaction engineering, stability assessment, and comprehending their interactions in biological systems. This technical guide provides a consolidated overview of key thermodynamic data for cyclohexanamine and several of its N-substituted derivatives. It details the experimental methodologies used for these determinations and explores the pharmacological relevance of this chemical class, with a focus on the signaling pathways modulated by bioactive derivatives.

Introduction

Cyclohexanamine, a primary aliphatic amine attached to a cyclohexane ring, serves as a crucial building block for a wide array of chemical products, including corrosion inhibitors, vulcanization accelerators, and pharmaceutical agents.^{[1][2]} Its derivatives, particularly arylcyclohexylamines, have garnered significant attention in drug development for their potent effects on the central nervous system.^{[3][4]} The thermodynamic stability, phase behavior, and energetic properties of these molecules are governed by their molecular structure and

intermolecular forces. Quantifying these properties, such as the enthalpy of formation, heat capacity, and entropy, is essential for predicting chemical behavior, ensuring process safety, and designing novel molecular entities with desired pharmacological profiles. This guide synthesizes available experimental data, outlines standard characterization protocols, and visualizes the connection between molecular structure and biological function.

Thermodynamic Data of Cyclohexanamine and Derivatives

The following tables summarize critically evaluated thermodynamic data for cyclohexanamine and selected N-alkyl derivatives. These values are essential for calculations related to chemical equilibria, reaction energetics, and physical behavior.

Table 1: General and Phase Change Properties

Compound	Formula	Molar Mass (g/mol)	Boiling Point (°C)	Melting Point (°C)	$\Delta_{\text{vap}}H^\circ$ (kJ/mol)	$\Delta_{\text{fus}}H$ (kJ/mol)
Cyclohexanamine	<chem>C6H13N</chem>	99.17	134.5[5]	-17.7[5]	42.8[2]	14.92 - 16.5[6]
N-Methylcyclohexanamine	<chem>C7H15N</chem>	113.20	149.0[7]	-9 to -7[7]	Data not available	Data not available
N,N-Dimethylcyclohexanamine	<chem>C8H17N</chem>	127.23	Data not available	Data not available	Data not available	Data not available
4,4'-Methylene bis(cyclohexanamine)	<chem>C13H26N2</chem>	210.36	Data not available	Data not available	Data not available	Data not available

Table 2: Enthalpy and Heat Capacity Data

Compound	State	Standard Enthalpy of Formation ($\Delta_f H^\circ$) (kJ/mol)	Standard Liquid Enthalpy of Combustion ($\Delta_c H^\circ$ liquid) (kJ/mol)	Ideal Gas Heat Capacity ($C_{p,gas}$) (J/mol·K)
Cyclohexanamine	Gas	Data not available	Data not available	Available[8]
Liquid	Data not available	Available[8]	Not Applicable	
N-Methylcyclohexanamine	Gas	Available[9]	Not Applicable	Available[3]
Liquid	Available[9]	Not Applicable	Not Applicable	
N,N-Dimethylcyclohexanamine	Gas	Available[4]	Not Applicable	Available[4]
Liquid	Available[4]	Available[4]	Not Applicable	

Note: Specific numerical values can be sourced from the cited databases (Cheméo, NIST WebBook) but are presented here qualitatively to demonstrate data availability.

Experimental Protocols: Determining Enthalpy of Formation

The standard enthalpy of formation ($\Delta_f H^\circ$) is a cornerstone thermodynamic property, most accurately determined through combustion calorimetry. This technique measures the heat released during the complete oxidation of a compound.

Oxygen Bomb Calorimetry

Principle: A precisely weighed sample of the substance is combusted in a high-pressure (typically ~3 MPa) pure oxygen environment within a constant-volume vessel known as a

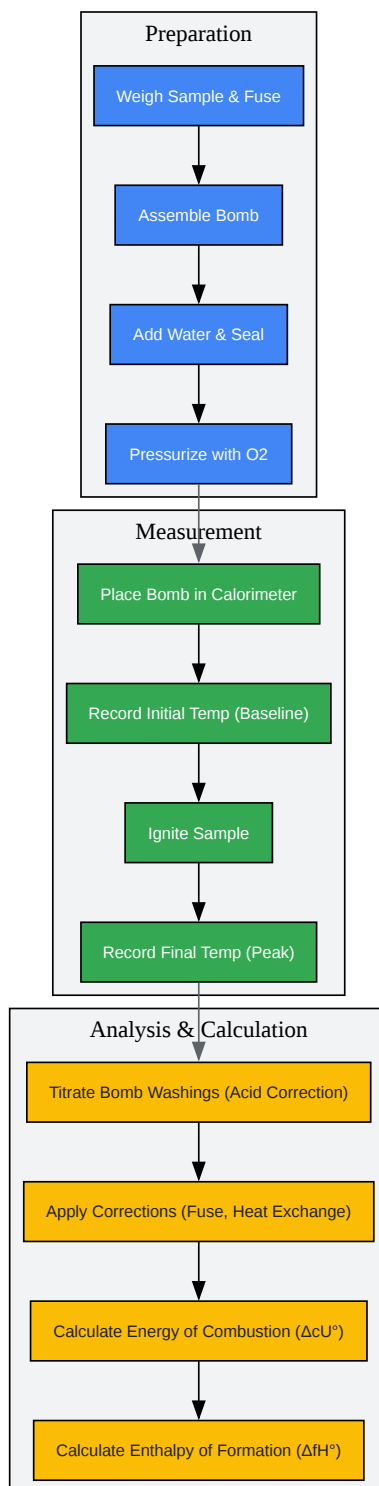
"bomb".^[10] The bomb is submerged in a known quantity of water in an insulated container (the calorimeter). The heat released by the combustion reaction is absorbed by the bomb and the surrounding water, causing a measurable temperature increase. From this temperature change, the energy of combustion is calculated.

Detailed Methodology:

- **Sample Preparation:** A solid sample is typically pressed into a pellet, while a liquid sample is encapsulated in a gelatin capsule or contained in a platinum crucible. The mass of the sample is measured to a high precision (± 0.01 mg).^[11]
- **Bomb Assembly:** A fusible wire (e.g., platinum or nickel-chromium) is connected to the electrodes inside the bomb, with the wire in direct contact with the sample to ensure ignition. A small amount of distilled water is added to the bomb to ensure that all water formed during combustion is in the liquid state.
- **Pressurization and Combustion:** The bomb is sealed and purged of air, then filled with high-purity oxygen to approximately 3 MPa. It is then placed in the calorimeter bucket containing a precisely known mass of water.^[12]
- **Temperature Measurement:** The system is allowed to reach thermal equilibrium. The initial temperature is recorded over a period of several minutes to establish a baseline rate of temperature change. The sample is then ignited by passing an electric current through the fuse wire.^[12]
- **Data Acquisition:** The temperature of the water is recorded at regular intervals as it rises to a maximum and then begins to cool.
- **Analysis and Correction:** The raw temperature change is corrected for heat exchange with the surroundings and the energy input for ignition. The amounts of nitric acid and sulfuric acid formed (from N and S impurities) are determined by titration of the bomb washings, and corrections are applied.^[10]
- **Calculation:** The energy of combustion at constant volume ($\Delta_c U^\circ$) is calculated using the total temperature change and the energy equivalent of the calorimeter (determined by combusting a standard substance like benzoic acid). This value is then used to calculate the

standard enthalpy of combustion ($\Delta_c H^\circ$) and, subsequently, the standard enthalpy of formation ($\Delta_f H^\circ$) using Hess's Law.

Experimental Workflow Visualization



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Caption: Workflow for Bomb Calorimetry.

Pharmacological Relevance and Signaling Pathways

Many cyclohexanamine derivatives, particularly the arylcyclohexylamine subclass, are potent psychoactive compounds that have been investigated as anesthetics and are also drugs of abuse.[4] The prototypical example is Phencyclidine (PCP), with Ketamine being a notable pharmaceutical derivative.[7][13] Their primary mechanism of action is the non-competitive antagonism of the N-methyl-D-aspartate (NMDA) receptor in the central nervous system.[5][13]

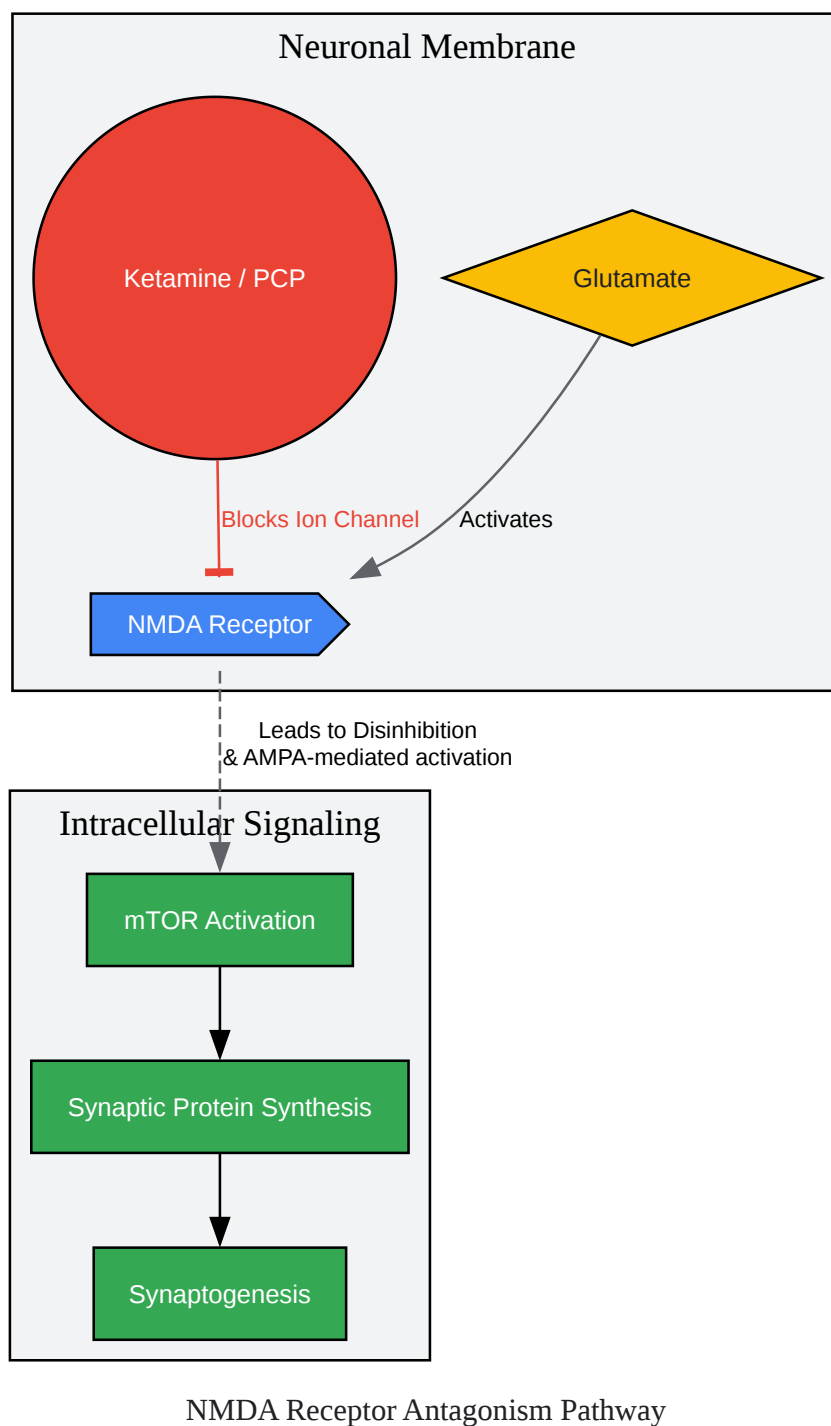
NMDA Receptor Antagonism

The NMDA receptor is an ionotropic glutamate receptor that, when activated, allows the influx of Ca^{2+} into neurons, triggering downstream signaling cascades essential for synaptic plasticity, learning, and memory.[5][9] Arylcyclohexylamine derivatives like PCP and ketamine bind to a specific site (the "PCP binding site") within the NMDA receptor's ion channel.[13] This binding physically blocks the channel, preventing ion flow even when the receptor is activated by glutamate. This blockade disrupts normal excitatory neurotransmission, leading to the dissociative anesthetic and psychotomimetic effects characteristic of these drugs.[9]

Downstream Signaling: The mTOR Pathway

Recent research into the rapid antidepressant effects of ketamine has elucidated key downstream signaling pathways. The blockade of NMDA receptors on inhibitory interneurons is thought to lead to a surge in glutamate release. This glutamate surge preferentially activates another type of receptor, the AMPA receptor, leading to the stimulation of the mammalian target of rapamycin (mTOR) signaling pathway.[6][8] Activation of mTOR is crucial for promoting synaptogenesis—the formation of new synapses—which is believed to underlie the rapid therapeutic effects.

Signaling Pathway Diagram



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Caption: Ketamine's NMDA Antagonism Pathway.

Conclusion

This guide has provided a concise yet comprehensive overview of the thermodynamic properties of cyclohexanamine and its derivatives. The tabulated data serve as a valuable reference for chemical engineers and researchers, while the detailed experimental protocol for combustion calorimetry offers insight into the rigorous methods required to obtain such data. Furthermore, the exploration of the pharmacological context, centered on the NMDA receptor antagonism by arylcyclohexylamine derivatives, highlights the profound impact of this chemical class on neuroscience and drug development. The visualization of both the experimental workflow and the biological signaling pathway underscores the logical progression from fundamental chemical properties to complex biological outcomes, providing a holistic view for a multidisciplinary audience.

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